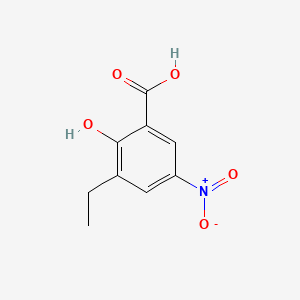
1-Hexadecyloctahydro-1H-indene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of the indane family, characterized by a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
The synthesis of 1-Hexadecyloctahydro-1H-indene can be achieved through several synthetic routes. One common method involves the hydrogenation of 1-Hexadecylindene under specific reaction conditions. This process typically requires the use of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and hydrogen gas at elevated pressures and temperatures . The reaction proceeds as follows:
Starting Material: 1-Hexadecylindene
Catalyst: Palladium on carbon (Pd/C)
Reaction Conditions: Hydrogen gas, elevated pressure, and temperature
The industrial production of this compound may involve similar hydrogenation processes, with optimization for large-scale synthesis to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Hexadecyloctahydro-1H-indene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions and their conditions are as follows:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The major products formed from oxidation include carboxylic acids and ketones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reduction typically results in the formation of alcohols.
Substitution: Substitution reactions can occur at the hexadecyl group or the indane ring. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Applications De Recherche Scientifique
1-Hexadecyloctahydro-1H-indene has several scientific research applications across different fields:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes and its effects on cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: In industrial applications, this compound is used as a lubricant additive and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Hexadecyloctahydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can integrate into lipid bilayers of cell membranes, affecting membrane fluidity and permeability. Additionally, it may interact with enzymes and receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Hexadecyloctahydro-1H-indene can be compared with other similar compounds, such as:
1-Hexadecylindene: The precursor to this compound, which lacks the hydrogenation of the indane ring.
1-Hexadecylbicyclo(4.3.0)nonane: A structurally related compound with a different bicyclic framework.
1-Hexadecylhydrindane: Another name for this compound, highlighting its structural similarity to hydrindane derivatives.
The uniqueness of this compound lies in its specific combination of the hexadecyl group and the hydrogenated indane ring, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
55401-73-5 |
|---|---|
Formule moléculaire |
C25H48 |
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
1-hexadecyl-2,3,3a,4,5,6,7,7a-octahydro-1H-indene |
InChI |
InChI=1S/C25H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-21-22-24-19-16-17-20-25(23)24/h23-25H,2-22H2,1H3 |
Clé InChI |
XYDNFNUIQWCNEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC1CCC2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


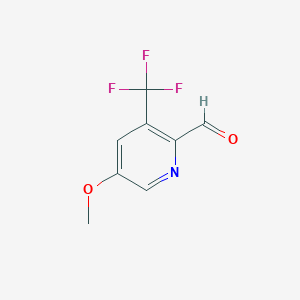
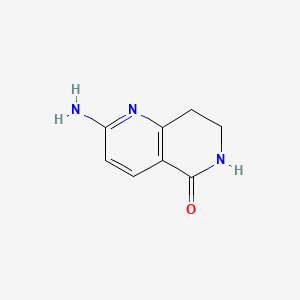
![5-Chlorospiro[benzo[c]fluorene-7,9'-fluorene]](/img/structure/B13935832.png)
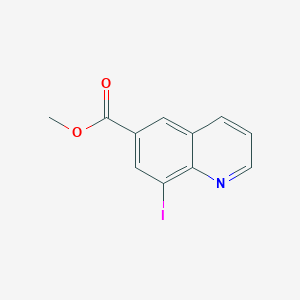
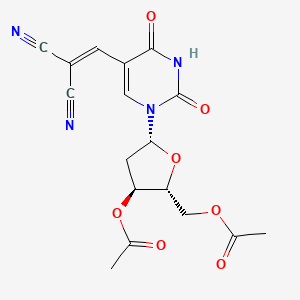
![n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
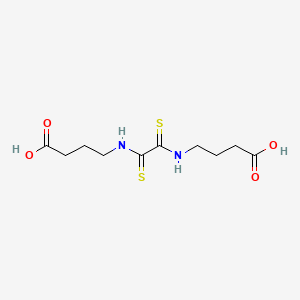
![6-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13935854.png)
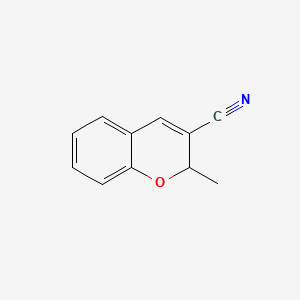

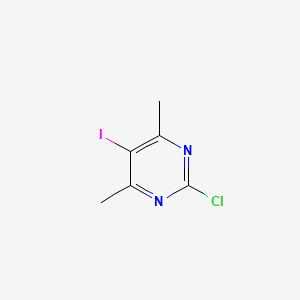
![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-methyl-,(hydrobromide)](/img/structure/B13935882.png)

